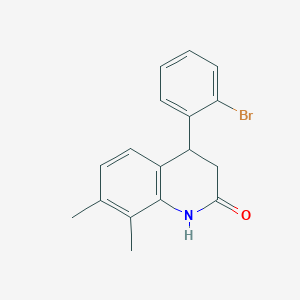
4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, commonly known as BDQ, is a promising antitubercular drug candidate. The compound was first synthesized in 2004 by a team of researchers at the University of Cape Town, South Africa. BDQ belongs to a class of drugs known as diarylquinolines, which target the ATP synthase enzyme of Mycobacterium tuberculosis (Mtb), the bacterium responsible for causing tuberculosis (TB).
Wirkmechanismus
BDQ targets the ATP synthase enzyme of 4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, which is responsible for generating energy for the bacterium. BDQ binds to a specific subunit of the ATP synthase enzyme, blocking its activity and causing the bacterium to die. The mechanism of action of BDQ is unique compared to other TB drugs, which target different enzymes or processes in the bacterium.
Biochemical and Physiological Effects
BDQ has been shown to have low toxicity in vitro and in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of BDQ in humans. BDQ has been shown to have a long half-life in the body, which may make it suitable for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
BDQ has several advantages for lab experiments, including its potent activity against drug-resistant strains of 4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone and its low risk of inducing drug resistance. However, the synthesis of BDQ is complex and requires specialized equipment and expertise. In addition, more research is needed to fully understand the biochemical and physiological effects of BDQ in humans.
Zukünftige Richtungen
There are several future directions for research on BDQ. One area of research is the development of new synthesis methods for BDQ that are more efficient and scalable. Another area of research is the optimization of BDQ dosing and combination therapy with other TB drugs. In addition, more research is needed to fully understand the biochemical and physiological effects of BDQ in humans and to assess its safety and efficacy in clinical trials. Overall, BDQ represents a promising new drug candidate for the treatment of TB, a disease that continues to be a major global health threat.
Wissenschaftliche Forschungsanwendungen
BDQ has been extensively studied for its potential as a new antitubercular drug. In vitro studies have shown that BDQ has potent activity against drug-resistant strains of 4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). BDQ has also been shown to have a synergistic effect when used in combination with other TB drugs, such as rifampicin and isoniazid. In addition, BDQ has been shown to have a low risk of inducing drug resistance, making it a promising candidate for TB treatment.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-10-7-8-13-14(12-5-3-4-6-15(12)18)9-16(20)19-17(13)11(10)2/h3-8,14H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVLTAXUEYPMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4186475.png)
![2-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B4186477.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4186483.png)
![dimethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B4186491.png)
![2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4186495.png)
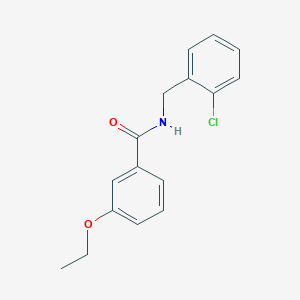
![4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B4186512.png)
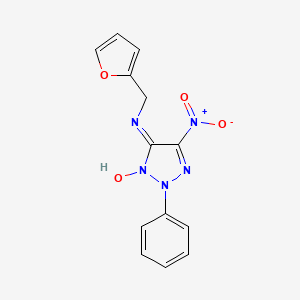
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4186519.png)
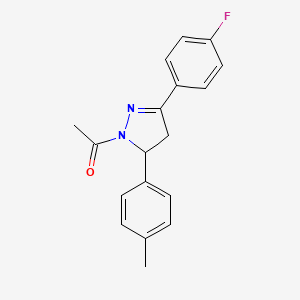
![8-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4186536.png)
![N-[4-(1-adamantyl)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4186541.png)
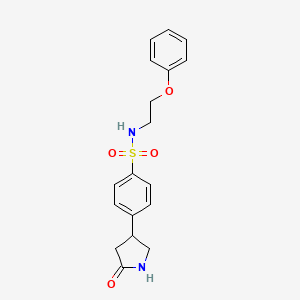
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4186553.png)